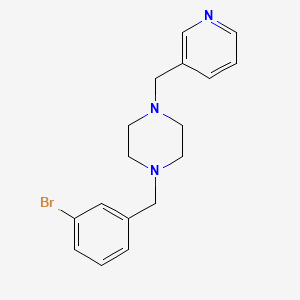
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine involves its binding to certain receptors in the brain, including the serotonin and dopamine receptors. This binding results in the modulation of neurotransmitter release, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, leading to changes in behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its high selectivity for certain receptors in the brain. This allows researchers to study specific pathways and neurotransmitter systems. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research related to 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is its potential use as a treatment for addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is a need for the development of new and improved synthesis methods for this compound to make it more accessible for researchers.
In conclusion, 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine is a valuable tool for scientific research in the field of pharmacology and neuroscience. Its high selectivity for certain receptors in the brain and its potential therapeutic applications make it a promising compound for future studies.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 3-bromobenzyl chloride with 3-pyridinemethanol in the presence of potassium carbonate and DMF (N,N-dimethylformamide). The resulting product is then reacted with piperazine in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the central nervous system. It has been used in studies related to anxiety, depression, and addiction, among other conditions.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-17-5-1-3-15(11-17)13-20-7-9-21(10-8-20)14-16-4-2-6-19-12-16/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMFLIWLZITCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-(pyridin-3-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)

![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)


![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)

